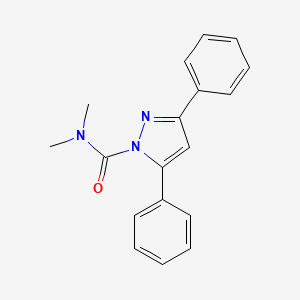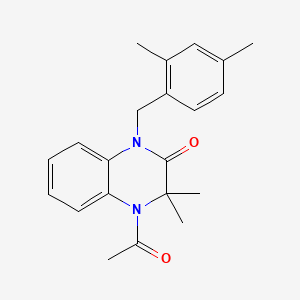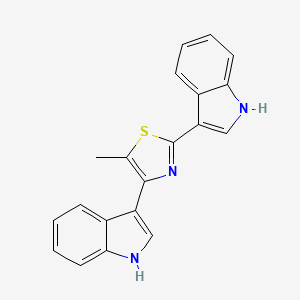
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, also known as DDC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DDC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to protect cells from oxidative damage, inhibit the activity of certain enzymes, and modulate the levels of certain neurotransmitters in the brain. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide in laboratory experiments is its low toxicity, making it a safe and reliable compound to work with. However, N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is also relatively unstable and can degrade over time, making it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, including further investigation into its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide and its effects on various physiological systems. Finally, the development of more stable derivatives of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide could expand its potential applications in scientific research.
Synthesemethoden
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide can be synthesized through a variety of methods, including the reaction of 3,5-diphenyl-1H-pyrazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 3,5-diphenyl-1H-pyrazole with dimethylformamide dimethyl acetal and the reaction of 3,5-diphenyl-1H-pyrazole with dimethylamine and ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have antioxidant properties, making it a potential candidate for use in the food and pharmaceutical industries.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3,5-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20(2)18(22)21-17(15-11-7-4-8-12-15)13-16(19-21)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJKMOCZRNPWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)
![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)



![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)
![7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)

![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)